molecular formula C18H19ClN2O5 B11952003 Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate

Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate

Cat. No.: B11952003
M. Wt: 378.8 g/mol
InChI Key: ABVPOSLIDAEKBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE typically involves the following steps:

    Formation of the Ureido Intermediate: The reaction begins with the condensation of 4-chloro-2,5-dimethoxyaniline with an isocyanate derivative to form the ureido intermediate.

    Esterification: The ureido intermediate is then reacted with ethyl 4-aminobenzoate under appropriate conditions to yield the final product.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

Industrial production of ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and high throughput. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE involves its interaction with specific molecular targets. The compound’s ureido linkage and aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(3-(4-CHLORO-2,5-DIMETHOXYPHENYL)UREIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ureido linkage and chlorinated aromatic ring make it a versatile compound for various applications .

Properties

Molecular Formula

C18H19ClN2O5

Molecular Weight

378.8 g/mol

IUPAC Name

ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C18H19ClN2O5/c1-4-26-17(22)11-5-7-12(8-6-11)20-18(23)21-14-10-15(24-2)13(19)9-16(14)25-3/h5-10H,4H2,1-3H3,(H2,20,21,23)

InChI Key

ABVPOSLIDAEKBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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